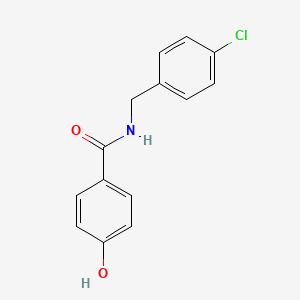

N-(4-chorobenzyl)-4-hydroxybenzamide

Cat. No. B8391864

M. Wt: 261.70 g/mol

InChI Key: MJCBHGMSZVCKIM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05382680

Procedure details

FIG. 2 illustrates a general reaction scheme for the preparation of 2(4-(((4-chlorobenzyl)amino) carbonyl)phenoxy)-2-methyl propionic acid. In accordance with the illustrated scheme, 3.5 g (25 mmol) of p-hydroxybenzoic acid (PBA), 6.07 g (50 mmol) of 4-chlorobenzyl amine and mesitylene are added together for a total volume of 25 milliliters (ml) and this volume is heated to reflux. To this refluxing mixture is added 0.88 g (6.5 mmol) phosphorous pentachloride (PCl5) and refluxing is continued for an additional hour. The cooled reaction mixture is washed with 10 ml of 1 normal (1N) hydrochloric acid (HCl) and extracted with 10 ml of 2N sodium hydroxide (NaOH). The combined alkali layer is washed with ether, then cooled and acidified with 1N HCl to provide 4.2 g of N-(4-chorobenzyl)-4-hydroxybenzamide which has the formula C14H12ClNO2 as an intermediate product (81% yield), mp. 190°-192° C. The intermediate product is recrystallized from a 1:2 acetone:petroleum ether solution and a 1.3 g (5 mmol) portion is O-alkylated. Then 2.75 g of pulverized sodium hydroxide is added to a cooled and stirred solution of the reaction intermediate, N-(4-chlorobenzyl)-4-hydroxybenzamide, where 1.3 g (5 mmol) of N-(4-chlorobenzyl)-4-hydroxybenzamide is present in acetone for a total volume of 25 ml. Subsequently, 1.25 ml (10.4 mmol) of chloroform is added dropwise to the solution over 10 minutes. The reaction mixture is stirred overnight at room temperature and acetone is removed under vacuum. The residue is dissolved in 10 ml of water, washed with ether, and then cooled and acidified with dilute hydrochloric acid to produce a yellow precipitate of 2(4-(((4-chlorobenzyl)amino)carbonyl)phenoxy)2-methyl propionic acid which is indicated in FIG. 2. The precipitate is purified via extraction with aqueous sodium bicarbonate followed by acidification, using dilute HCl, of the alkaline layer. The resulting propionic acid is then crystallized from a 1:2 acetone:petroleum ether mixture to produce a compound having the formula C18H18ClNO4 in a 50% yield or 0.86 mg. The crystallized product has a melting point of 180° C.

Name

2(4-(((4-chlorobenzyl)amino) carbonyl)phenoxy)-2-methyl propionic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([CH2:6][NH:7][C:8]([C:10]2[CH:22]=[CH:21][C:13]([O:14]C(C)(C)C(O)=O)=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.OC1C=CC(C(O)=O)=CC=1.ClC1C=CC(CN)=CC=1.C1(C)C=C(C)C=C(C)C=1.P(Cl)(Cl)(Cl)(Cl)Cl>>[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([CH2:6][NH:7][C:8](=[O:9])[C:10]2[CH:22]=[CH:21][C:13]([OH:14])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

2(4-(((4-chlorobenzyl)amino) carbonyl)phenoxy)-2-methyl propionic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(CNC(=O)C2=CC=C(OC(C(=O)O)(C)C)C=C2)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Quantity

|

6.07 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(CN)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC(=C1)C)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0.88 g

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a general reaction scheme

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

this volume is heated to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for an additional hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooled reaction mixture

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with 10 ml of 1 normal (1N) hydrochloric acid (HCl)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 10 ml of 2N sodium hydroxide (NaOH)

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(CNC(C2=CC=C(C=C2)O)=O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.2 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |